molecular formula C24H29NO4S B2660262 N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-95-0

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2660262
CAS No.: 900136-95-0
M. Wt: 427.56
InChI Key: HQXZWPZVTYPETF-UHFFFAOYSA-N
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Description

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that combines an anthracene core with sulfonamide and decyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with decylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the carbonyl groups into hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.

    Medicine: Its structural features may allow it to act as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the anthracene core can participate in π-π stacking interactions, which are important in molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid: This compound lacks the decyl group but shares the anthracene and sulfonic acid moieties.

    N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the presence of both the decyl and sulfonamide groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other related compounds.

Properties

IUPAC Name

N-decyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4S/c1-2-3-4-5-6-7-8-11-16-25-30(28,29)18-14-15-21-22(17-18)24(27)20-13-10-9-12-19(20)23(21)26/h9-10,12-15,17,25H,2-8,11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXZWPZVTYPETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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